

Potential Therapeutic Targets of 5-Amino-2-(hydroxymethyl)benzimidazole: A Technical Overview

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Compound of Interest

Compound Name: 5-Amino-2-(hydroxymethyl)benzimidazole

Cat. No.: B1268574

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Disclaimer: Scientific literature to date does not contain specific studies identifying the direct therapeutic targets of **5-Amino-2-(hydroxymethyl)benzimidazole**. However, the benzimidazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. This guide synthesizes the known therapeutic targets of structurally related benzimidazole compounds to infer the potential mechanisms and therapeutic avenues for **5-Amino-2-(hydroxymethyl)benzimidazole**. The information presented herein is based on the broader class of benzimidazole derivatives and should be interpreted as a guide for future research into this specific molecule.

Introduction to the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole. This core structure is a key component in a variety of pharmacologically active agents.^{[1][2][3]} The versatility of the benzimidazole ring system allows for the synthesis of a vast number of derivatives with diverse biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects.^[4] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows these compounds to interact with a range of biological macromolecules, making them a "privileged scaffold" in medicinal chemistry.^[5]

Potential Therapeutic Areas and Targets

Based on the activities of analogous compounds, **5-Amino-2-(hydroxymethyl)benzimidazole** could potentially be investigated for the following therapeutic applications:

Oncology

The most extensively studied therapeutic area for benzimidazole derivatives is oncology.^{[1][2][6][7]} Several mechanisms of action have been identified for various benzimidazole compounds, suggesting potential targets for **5-Amino-2-(hydroxymethyl)benzimidazole**.

- **Tubulin Polymerization Inhibition:** A number of benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics, which is crucial for cell division. They bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.^[1]
- **Receptor Tyrosine Kinase (RTK) Inhibition:** Several benzimidazole derivatives have been shown to inhibit RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[1][2]} Inhibition of these pathways can block tumor cell proliferation, angiogenesis, and metastasis.
- **Topoisomerase Inhibition:** Some benzimidazoles can intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and apoptosis in cancer cells.^[5]
- **Kinase Inhibition:** Benzimidazole derivatives have been developed as inhibitors of various kinases involved in cell signaling and proliferation, such as checkpoint kinase 2 (CHK2) and inducible T-cell kinase (Itk).^{[1][8][9]}
- **Lysine Demethylase (KDM) Inhibition:** More recently, benzimidazole-based compounds have been identified as inhibitors of lysine demethylases, such as those in the KDM4 subfamily, which are implicated in prostate cancer.^[10]

Antimicrobial and Antiviral Activity

The benzimidazole scaffold is the basis for several approved anthelmintic drugs (e.g., albendazole, mebendazole) that act by inhibiting the polymerization of tubulin in parasites.^[4]

Furthermore, various derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[3][11][12][13] The antiviral potential of benzimidazoles has also been explored.

Neurological Disorders

Derivatives of benzimidazole have been investigated as antagonists for serotonin receptors, specifically the 5-HT4 and 5-HT6 receptors, suggesting potential applications in treating cognitive and psychiatric disorders.[4][14][15] Additionally, some benzimidazoles have shown activity as antagonists of the metabotropic glutamate receptor type 1 (mGluR1), which is involved in neurotransmission and implicated in various neurological conditions.[16]

Quantitative Data for Benzimidazole Derivatives

The following table summarizes the biological activities of various benzimidazole derivatives, providing an indication of the potential potency that could be explored for **5-Amino-2-(hydroxymethyl)benzimidazole**.

Compound Class/Derivative	Target	Activity	Reference
2-Aryl Benzimidazole	EGFR, VEGFR-2, PDGFR	Multi-target RTK inhibitor	[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate	Tubulin	Strong cytotoxic effect against breast cancer cells	[1]
2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide	HER2, EGFR	Inhibition of HER2 and EGFR phosphorylation	[2]
5-Aminomethyl-1H-benzimidazoles	Inducible T-cell kinase (Itk)	Potent and selective antagonists	[8]
Hydroxyethylaminomethylbenzimidazole analogs	Interleukin-5 (IL-5)	IC ₅₀ = 3.5 μ M	[17]
N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide derivatives	5-HT ₄ receptor	K _i = 0.11–1.50 nM	[14]
Thiazolo[3,2-a]benzimidazole derivative (YM-298198)	mGluR1	IC ₅₀ = 16 nM	[16]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel compounds. Below is a representative protocol for an in vitro cytotoxicity assay, a primary screening method for anticancer drug discovery.

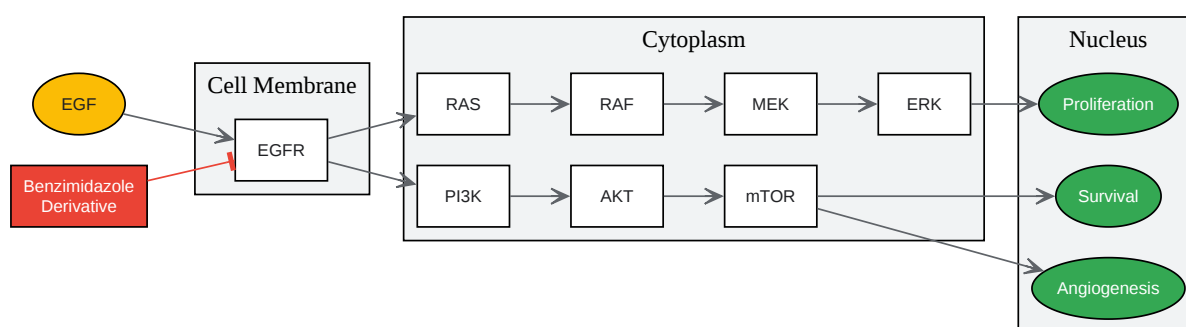
Protocol: In Vitro Cytotoxicity Assay using MTT

- Cell Culture:
 - Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding:
 - Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
 - Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
 - Incubate the plates for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of the test compound (e.g., **5-Amino-2-(hydroxymethyl)benzimidazole**) in DMSO.
 - Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
 - Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
 - Incubate the plates for 48-72 hours.
- MTT Assay:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

- Carefully remove the media containing MTT.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration compared to the vehicle control.
 - Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizations

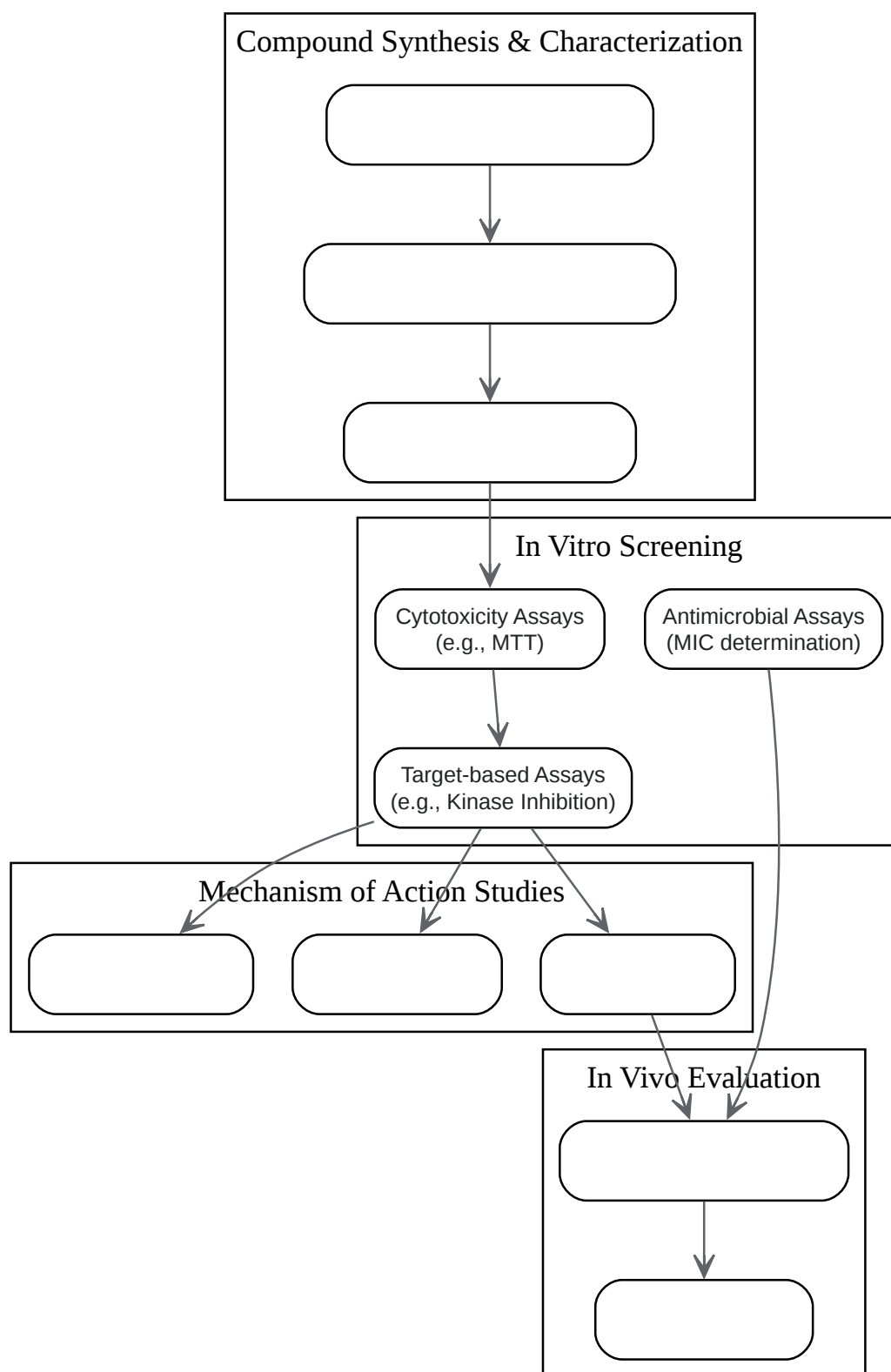
Signaling Pathway



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Caption: EGFR signaling pathway and potential inhibition by benzimidazole derivatives.

Experimental Workflow



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Caption: General workflow for the preclinical evaluation of benzimidazole derivatives.

Conclusion

While direct experimental evidence for the therapeutic targets of **5-Amino-2-(hydroxymethyl)benzimidazole** is currently lacking, the extensive research on the benzimidazole scaffold provides a strong foundation for future investigations. Based on the activities of structurally related compounds, potential therapeutic targets for this molecule likely reside within the realms of oncology, infectious diseases, and neurology. The most promising avenues for initial screening would involve assays for anticancer activity, focusing on targets such as tubulin, receptor tyrosine kinases, and topoisomerases. Further research is warranted to elucidate the specific biological activities and therapeutic potential of **5-Amino-2-(hydroxymethyl)benzimidazole**.

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